molecular formula C19H21FN4O5S B2685449 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide CAS No. 897613-63-7

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide

Cat. No. B2685449
M. Wt: 436.46
InChI Key: JADSUVZEUZZEJE-UHFFFAOYSA-N
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Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide, commonly known as FENIB, is a chemical compound that has gained significant attention in the field of scientific research. FENIB is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. FENIB has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Radiolabeled Compounds for PET Imaging

  • Serotonergic Neurotransmission Study : The compound [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, also known as [18F]p-MPPF, is utilized in positron emission tomography (PET) to investigate serotonergic neurotransmission. Its application spans across chemistry, radiochemistry, animal studies, and human PET imaging, demonstrating its potential in examining the serotonin 5-HT1A receptors in various species, including toxicity and metabolism studies (Plenevaux et al., 2000).

Drug Synthesis and Evaluation

  • Anti-Dementia Drug Candidate : Research into the synthesis and in vivo study of 18F-labeled N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide (FK960), reveals its potential as a novel anti-dementia drug candidate. The compound demonstrates specific uptake in brain regions and blood in conscious monkeys, highlighting its therapeutic potential and the importance of radiolabeled compounds in drug development (Murakami et al., 2002).

Antibacterial and Antioxidant Properties

  • Synthesis of Piperazine Derivatives : The creation of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives has been explored for their antibacterial activities. This research underlines the compound's relevance in developing new antibacterial agents, demonstrating the broader applicability of piperazine derivatives in combating microbial resistance (Wu Qi, 2014).

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O5S/c20-17-6-1-2-7-18(17)22-9-11-23(12-10-22)30(28,29)13-8-21-19(25)15-4-3-5-16(14-15)24(26)27/h1-7,14H,8-13H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADSUVZEUZZEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide

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